N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide
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Overview
Description
N-(6,11-dimethyl-1,3,8-triazatricyclo[74002,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of the Triazine Ring: The triazine ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Acetylation: The final step involves the acetylation of the tricyclic intermediate using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ket
Biological Activity
N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a complex organic compound with significant biological activity. Its unique tricyclic structure and functional groups contribute to its interactions with various biological targets. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 81809-88-3
- Molecular Formula : C14H14N4O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Tricyclic Structure : This involves cyclization reactions that create the tricyclic framework.
- Functionalization : Introduction of the acetamide group through acylation reactions.
- Purification : Techniques such as chromatography are employed to isolate and purify the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications.
The mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in signal transduction pathways. The tricyclic structure allows the compound to fit into binding sites effectively:
- Enzyme Inhibition : The compound may inhibit enzyme activity by competing with natural substrates.
- Receptor Modulation : It can modulate receptor activity affecting various physiological processes.
Biological Studies and Findings
Several studies have highlighted the biological activities of this compound:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: A study demonstrated that the compound reduced cell viability in hepatoma cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
-
Anti-inflammatory Properties : The compound has shown promising anti-inflammatory effects in preclinical models.
- Mechanism: It inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
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Antimicrobial Activity : Preliminary tests suggest that it possesses antimicrobial properties against a range of bacterial strains.
- Findings: The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Data Table of Biological Activities
Properties
CAS No. |
81809-88-3 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-8-4-5-18-12(6-8)17-13-9(2)11(16-10(3)19)7-15-14(13)18/h4-7H,1-3H3,(H,16,19) |
InChI Key |
ULNXFDWDJSIYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C(=CN=C3N2C=C1)NC(=O)C)C |
Origin of Product |
United States |
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